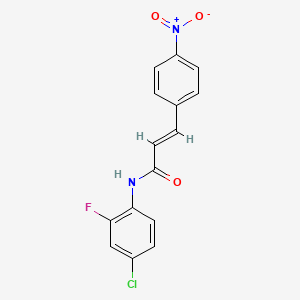![molecular formula C15H14FNO5S B5740633 N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine, commonly known as MPGS, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders. MPGS has been extensively studied for its potential therapeutic applications in conditions such as chronic pain, anxiety, depression, and addiction.
Wirkmechanismus
MPGS acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the brain. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. Activation of mGluR5 has been implicated in the pathophysiology of various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. MPGS binds to the allosteric site of mGluR5, thereby preventing the activation of the receptor by its endogenous ligand glutamate.
Biochemical and Physiological Effects:
MPGS has been shown to have several biochemical and physiological effects in various animal models. In addition to its analgesic, anxiolytic, and antidepressant effects, MPGS has been shown to have anti-inflammatory effects in animal models of inflammation. MPGS has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPGS has several advantages for lab experiments, including its potency, selectivity, and well-characterized mechanism of action. MPGS has also been extensively studied in various animal models, providing a wealth of preclinical data for its potential therapeutic applications. However, MPGS has some limitations for lab experiments, including its relatively low solubility and stability, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on MPGS. One potential direction is the development of more potent and selective mGluR5 antagonists based on the structure of MPGS. Another potential direction is the investigation of the potential therapeutic applications of MPGS in human subjects, particularly in conditions such as chronic pain, anxiety, depression, and addiction. Finally, the elucidation of the molecular mechanisms underlying the effects of MPGS on mGluR5 signaling may provide insights into the pathophysiology of various neurological and psychiatric disorders.
Synthesemethoden
The synthesis of MPGS involves several steps, starting from the reaction of 4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methoxyaniline to yield the sulfonamide intermediate. Finally, the sulfonamide intermediate is coupled with glycine in the presence of a coupling reagent to form MPGS. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
MPGS has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models, MPGS has been shown to have analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. MPGS has also been studied for its anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, MPGS has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLKBNJEISKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)
![N-[3-(1-pyrrolidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5740581.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5740594.png)
methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)


![3-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5740626.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)


